molecular formula C12H18N4O B8335773 2-(2-(4-Methylpiperazin-1-yl)pyridin-4-yl)acetamide

2-(2-(4-Methylpiperazin-1-yl)pyridin-4-yl)acetamide

Cat. No. B8335773
M. Wt: 234.30 g/mol
InChI Key: HNZAGACGTGPRQZ-UHFFFAOYSA-N
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Patent
US08518948B2

Procedure details

A solution of methyl 2-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)acetate (750 mg, 2.81 mmol) in methanolic ammonia (10 ml) was heated in a steel bomb at 90° C. for 72 h. The reaction mixture was cooled to room temperature, concentrated and dried in vacuum to afford the crude product. Purification by triturating with diethyl ether afforded 370 mg (31%) of 2-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)acetamide as a light brown color solid.
Name
methyl 2-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)acetate
Quantity
750 mg
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[C:12]([CH2:14][C:15]([O:17]C)=O)[CH:11]=[CH:10][N:9]=2)[CH2:4][CH2:3]1.[NH3:19]>>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[C:12]([CH2:14][C:15]([NH2:19])=[O:17])[CH:11]=[CH:10][N:9]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
methyl 2-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)acetate
Quantity
750 mg
Type
reactant
Smiles
CN1CCN(CC1)C1=NC=CC(=C1)CC(=O)OC
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by triturating with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=NC=CC(=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.